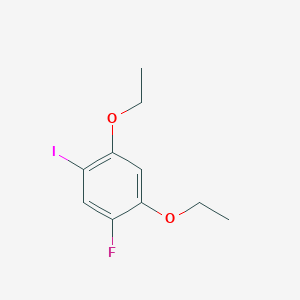

1,5-Diethoxy-2-fluoro-4-iodobenzene

Description

Structure

3D Structure

Properties

CAS No. |

1208074-88-7 |

|---|---|

Molecular Formula |

C10H12FIO2 |

Molecular Weight |

310.10 g/mol |

IUPAC Name |

1,5-diethoxy-2-fluoro-4-iodobenzene |

InChI |

InChI=1S/C10H12FIO2/c1-3-13-9-6-10(14-4-2)8(12)5-7(9)11/h5-6H,3-4H2,1-2H3 |

InChI Key |

UZYJGLCVCJVZCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1F)I)OCC |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 1,5 Diethoxy 2 Fluoro 4 Iodobenzene

Carbon-Iodine Bond Reactivity

The C-I bond's reactivity is the focal point for a suite of powerful synthetic transformations known as transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials by enabling the precise and efficient formation of C-C bonds.

The palladium-catalyzed cross-coupling reactions are particularly prominent. The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of many boronic acids. For 1,5-diethoxy-2-fluoro-4-iodobenzene, this reaction provides a direct route to substituted biaryl systems, which are common motifs in biologically active molecules. The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound No specific data for this exact reaction is available in the searched literature. The table below represents a general template for how such data would be presented.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | N/A | Hypothetical |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | N/A | Hypothetical |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. This reaction is instrumental in synthesizing aryl alkynes, which are precursors to many complex organic materials and pharmaceuticals. Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes.

Table 2: Examples of Sonogashira Coupling with this compound No specific data for this exact reaction is available in the searched literature. The table below represents a general template for how such data would be presented.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | N/A | Hypothetical |

| Trimethylsilylacetylene | Pd(OAc)₂ | None | Piperidine | DMF | 80 | N/A | Hypothetical |

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst in the final step of the catalytic cycle. A key feature of the Heck reaction is its typical trans selectivity in the product. This method is a powerful tool for the vinylation of aryl rings and is widely applied in industrial synthesis.

Table 3: Examples of Heck Reaction with this compound No specific data for this exact reaction is available in the searched literature. The table below represents a general template for how such data would be presented.

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | N/A | Hypothetical |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | 80 | N/A | Hypothetical |

The Stille reaction utilizes organotin (stannane) reagents to couple with organic halides under palladium catalysis. A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a notable drawback. The reaction mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. This method is highly versatile for creating C-C bonds with various sp²-hybridized partners.

Table 4: Examples of Stille Coupling with this compound No specific data for this exact reaction is available in the searched literature. The table below represents a general template for how such data would be presented.

| Organotin Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | N/A | Hypothetical |

| Tributyl(vinyl)tin | Pd₂(dba)₃ | P(furyl)₃ | THF | 70 | N/A | Hypothetical |

Transition Metal-Catalyzed Cross-Coupling Reactions

Carbon-Fluorine Bond Reactivity

The carbon-fluorine bond is the strongest single bond to carbon, making it significantly less reactive than the carbon-iodine bond. nih.gov Its functionalization presents a considerable challenge in synthetic chemistry.

Activating the C-F bond for synthetic transformations typically requires harsh conditions or specialized catalytic systems. baranlab.org Transition metals, particularly nickel and palladium, have been employed in cross-coupling reactions of aryl fluorides, though this is less common than with other aryl halides. baranlab.orgresearchgate.net These reactions often necessitate the use of specific ligands, high temperatures, or directing groups to facilitate the oxidative addition of the metal into the C-F bond. For this compound, any attempt at C-F bond activation via transition metal catalysis would face overwhelming competition from the much more reactive C-I bond. Selective C-F functionalization in the presence of iodine would be exceptionally difficult to achieve.

Similar to the C-I position, the C-F position on this compound is not activated for nucleophilic aromatic substitution. Although fluorine's high electronegativity makes the attached carbon atom electrophilic, the rate-determining step in an SNAr reaction is the formation of the stable Meisenheimer complex. youtube.com Without strong electron-withdrawing groups in the ortho or para positions to delocalize the negative charge, the intermediate is too high in energy to form. libretexts.org Therefore, displacement of the fluoride (B91410) ion by a nucleophile via the SNAr mechanism is not a viable reaction pathway for this molecule.

Reactivity of Ether Functionalities (O-C bond cleavage, functionalization)

The two ethoxy groups on the aromatic ring are generally stable under many reaction conditions, including those used for Buchwald-Hartwig amination and the formation of organometallic reagents. However, the ether linkages (aryl-O-C) can be cleaved under harsh, acidic conditions.

Cleavage of aryl ethers is most commonly achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the ethyl group in an Sₙ2 reaction, yielding a phenol (B47542) and ethyl bromide. This transformation would convert the diethoxy compound into the corresponding di-phenol derivative. These conditions are severe and would likely be incompatible with the C-I bond, potentially leading to a mixture of products.

Table 2: Summary of Compound Reactivity

| Functional Group | Reaction Type | Reactivity | Conditions | Typical Product |

| Carbon-Iodine | Buchwald-Hartwig Amination | High | Pd catalyst, ligand, base | Aryl amine |

| Grignard Formation | High | Mg, anhydrous ether | Grignard reagent | |

| Organolithium Formation | High | Alkyllithium, low temp. | Organolithium reagent | |

| SNAr | Very Low | N/A (unfavorable) | No reaction | |

| Carbon-Fluorine | C-F Activation/Coupling | Very Low | Specialized catalysts (Ni, Pd) | C-C or C-Heteroatom bond |

| SNAr | Very Low | N/A (unfavorable) | No reaction | |

| Ether (Ethoxy) | Ether Cleavage | Low | Strong acid (HBr, BBr₃) | Phenol |

Electrophilic Aromatic Substitution (EAS) Reactions on the Diethoxy-Fluoro-Iodobenzene Core

Electrophilic aromatic substitution (EAS) reactions are fundamental to functionalizing aromatic rings. rsc.org The outcome of these reactions on the this compound core is dictated by the directing and activating or deactivating effects of the existing substituents. wikipedia.orgchemistrytalk.org

The regiochemical and kinetic outcomes of EAS reactions on this compound are a consequence of the combined influence of its four substituents. Each group exerts inductive and/or resonance effects that alter the electron density of the aromatic ring and stabilize or destabilize the intermediates formed during substitution. organicchemistrytutor.comlibretexts.org

Ethoxy Groups (-OEt): The two ethoxy groups are powerful activating groups and ortho, para-directors. organicchemistrytutor.compressbooks.pub Their oxygen atoms possess lone pairs that can be donated to the aromatic ring through resonance (+M effect). This significantly increases the electron density of the ring, particularly at the positions ortho and para to them, making the molecule more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.com

Iodo Group (-I): The iodine atom is also a weakly deactivating ortho, para-director. pressbooks.pub Its directing effect is similar to that of fluorine, but its electronegativity and inductive effect are weaker. wikipedia.org

Combined Effect on Regioselectivity: On the this compound ring, the two available positions for electrophilic attack are C3 and C6. The powerful activating and directing effects of the two ethoxy groups dominate. The ethoxy group at C1 directs ortho to C2 and C6, and para to C4. The ethoxy group at C5 directs ortho to C4 and C6, and para to C2. The fluorine at C2 directs ortho to C1 and C3, and para to C5. The iodine at C4 directs ortho to C3 and C5, and para to C1.

Considering these influences, the C6 position is strongly activated by both ethoxy groups (ortho to C1 and C5). The C3 position is activated by being ortho to the fluorine at C2 and the iodine at C4. Given that ethoxy groups are much stronger activators than the directing ability of the halogens, electrophilic substitution is overwhelmingly directed to the C6 position. The strong activation provided by the two ethoxy groups at the C6 position makes it the most nucleophilic site on the ring. youtube.com

| Substituent | Effect on Rate | Directing Influence | Dominant Electronic Effect |

| Ethoxy (-OEt) | Activating | ortho, para | +M (Resonance) |

| Fluoro (-F) | Deactivating | ortho, para | -I (Induction) |

| Iodo (-I) | Weakly Deactivating | ortho, para | -I (Induction) |

While specific documented examples for this compound are not prevalent in readily available literature, the outcomes of these common EAS reactions can be predicted based on the established principles of regioselectivity. The strong directing influence of the dual ethoxy groups would be the determining factor.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) primarily at the C6 position, yielding 1,5-diethoxy-2-fluoro-4-iodo-6-nitrobenzene. A similar selectivity has been observed in the nitration of 2-fluoro-1,4-dimethoxybenzene, which overwhelmingly yields the product where the nitro group is directed by the methoxy (B1213986) groups rather than the fluoro group. mdpi.com

Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would lead to the introduction of a halogen atom (Br or Cl) at the C6 position, resulting in compounds like 6-bromo-1,5-diethoxy-2-fluoro-4-iodobenzene.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C6 position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation (using an alkyl halide and a Lewis acid) and acylation (using an acyl halide or anhydride (B1165640) and a Lewis acid) would be directed to the C6 position. rsc.org However, the high reactivity of the diethoxy-substituted ring could lead to side reactions or polysubstitution if the reaction conditions are not carefully controlled.

Radical Reactions Involving the Compound

The carbon-iodine (C-I) bond in aryl iodides is significantly weaker than C-F, C-Cl, or C-Br bonds. This relative weakness makes it susceptible to cleavage under certain conditions, enabling participation in radical reactions. Photoinduced dissociation of the aryl-iodine bond is a key pathway for generating aryl radicals. When this compound is exposed to ultraviolet (UV) light, the energy absorbed can exceed the C-I bond dissociation energy, leading to homolytic cleavage. This process generates a 1,5-diethoxy-2-fluorophenyl radical and an iodine radical. These highly reactive aryl radicals can then engage in various subsequent reactions, such as hydrogen atom abstraction from a solvent or other hydrogen donor, or addition to unsaturated systems.

Hypervalent Iodine Chemistry Derived from this compound

Aryl iodides, particularly electron-rich ones, are crucial precursors for the synthesis of hypervalent iodine compounds. organic-chemistry.orgarkat-usa.org These species, where the iodine atom exceeds the standard octet of electrons, are highly valuable as versatile and environmentally benign oxidizing reagents in organic synthesis. organic-chemistry.orgnih.gov They exhibit reactivity comparable to some transition metal reagents but without the associated toxicity. nih.gov

The iodine atom in this compound can be oxidized from its standard +1 state to +3 (Iodine(III) or λ³-iodanes) or +5 (Iodine(V) or λ⁵-iodanes).

Synthesis of Iodine(III) Reagents: The synthesis of hypervalent iodine(III) reagents typically involves the oxidation of the parent iodoarene. organic-chemistry.org For this compound, this can be achieved using various oxidizing agents. For example, reaction with peracetic acid in acetic acid or with reagents like m-chloroperoxybenzoic acid (mCPBA) can yield the corresponding (diacetoxyiodo)arene. organic-chemistry.org

Ar-I + 2 CH₃COOH --[O]--> Ar-I(OOCCH₃)₂ + H₂O

Similarly, treatment with chlorine gas can produce the (dichloroiodo)arene derivative. arkat-usa.org

Ar-I + Cl₂ → Ar-ICl₂

These iodine(III) species, such as (diacetoxyiodo)arenes and (dichloroiodo)arenes, are stable, often crystalline solids that can be isolated and used as powerful oxidizing or electrophilic group transfer agents. arkat-usa.orgnih.gov The electron-donating ethoxy groups on the aromatic ring enhance the stability of the resulting hypervalent iodine center.

Synthesis of Iodine(V) Reagents: Further oxidation of either the starting iodoarene or the corresponding iodine(III) species leads to the formation of iodine(V) reagents. psu.edu Common oxidants for this transformation include potassium bromate (B103136) (KBrO₃) in aqueous sulfuric acid or dimethyldioxirane (B1199080) (DMDO). organic-chemistry.orgpsu.edu The products are typically iodylarenes (Ar-IO₂) or related structures like 2-iodylphenol ethers. organic-chemistry.orgpsu.edu While the chemistry of iodine(V) compounds is extensive, the most well-known examples are 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). psu.edu A reagent derived from this compound would be a novel iodylarene with potentially unique reactivity and solubility properties conferred by its substituents. Recently, milder methods using reagents like Selectfluor have been developed for the synthesis of hypervalent iodine(V) fluorides from iodine(III) precursors. beilstein-journals.org

| Iodine State | Reagent Class | Typical Synthesis Method | Oxidizing Agent Example |

| Iodine(III) | (Diacetoxyiodo)arene | Oxidation in carboxylic acid | Peracetic acid, mCPBA |

| Iodine(III) | (Dichloroiodo)arene | Direct chlorination | Chlorine (Cl₂) |

| Iodine(V) | Iodylarene | Further oxidation of ArI or ArI(III) | Potassium bromate, DMDO |

Hypervalent iodine reagents derived from this compound are expected to be potent oxidants capable of promoting a wide range of transformations. Mechanistic studies of these reactions are crucial for understanding their reactivity and for developing new synthetic applications. nih.govnih.gov

C-H Activation: Hypervalent iodine(III) reagents, particularly in conjunction with transition metal catalysts like palladium, are widely used for C-H activation and functionalization. mdpi.com A reagent like (1,5-diethoxy-2-fluoro-4-iodophenyl)iodine(III) diacetate could act as both an oxidant and a source of an aryl group. In a typical Pd(II)/Pd(IV) catalytic cycle, the hypervalent iodine reagent oxidizes the Pd(II) center to a high-valent Pd(IV) species after the initial C-H activation step. mdpi.com This is followed by reductive elimination to form the functionalized product and regenerate the Pd(II) catalyst. These transformations allow for the direct conversion of C-H bonds into C-O, C-N, or C-C bonds. mdpi.comchemrxiv.org

Oxidative Coupling: These reagents can facilitate both intramolecular and intermolecular oxidative coupling reactions. nih.govnih.gov For instance, they can promote the coupling of phenols or other electron-rich arenes, a key step in the synthesis of many natural products. nih.gov The mechanism often involves the formation of a radical cation intermediate or direct electrophilic attack by the hypervalent iodine species on the substrate.

Arylation of Nucleophiles: Diaryliodonium salts, a class of iodine(III) reagents, are excellent electrophilic arylating agents. diva-portal.orgdiva-portal.org An unsymmetrical diaryliodonium salt could be synthesized containing the 1,5-diethoxy-2-fluoro-4-iodophenyl group. Reaction with a nucleophile (e.g., an alcohol, amine, or carbanion) would proceed via ligand exchange at the iodine center, followed by reductive elimination. nih.gov This transfers the aryl group to the nucleophile, forming a new C-O, C-N, or C-C bond and releasing the parent iodoarene, this compound, which could potentially be recycled. mdpi.comdiva-portal.org The chemoselectivity of which aryl group is transferred depends on electronic and steric factors. diva-portal.org

Derivatization and Functionalization Strategies

Preparation of Functionalized Analogs and Derivatives

The preparation of functionalized analogs from 1,5-diethoxy-2-fluoro-4-iodobenzene can be achieved through various synthetic transformations. While direct electrophilic substitution on this specific molecule is not widely documented, related chemistries on similar scaffolds suggest potential pathways. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene demonstrates that electrophilic aromatic substitution can be a viable method to introduce new functional groups onto the benzene (B151609) ring. mdpi.com This suggests that under controlled conditions, functional groups such as nitro or acyl groups could be introduced, leading to a new class of derivatives.

Furthermore, the existing functional groups can be modified to create a variety of analogs. The iodo group, for example, is an excellent handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position. Similarly, the fluoro and ethoxy groups can be targeted for modification, although these transformations may require more specific and sometimes harsher reaction conditions.

Selective Modification of the Iodo Group (e.g., to generate aryl-metal intermediates for further coupling)

The carbon-iodine bond in this compound is the most reactive site for many cross-coupling reactions, enabling the selective formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed through the generation of aryl-metal intermediates, typically in situ, via palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. rsc.orgnih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method is instrumental in synthesizing aryl alkynes, which are valuable precursors for more complex molecules and can be employed in the creation of rigid molecular scaffolds. nih.gov While copper-free Sonogashira couplings have been developed to avoid issues with homocoupling and catalyst sensitivity, the classic conditions remain widely used. nih.gov

Suzuki-Miyaura Coupling: This versatile method involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a powerful tool for the synthesis of biaryl compounds and other complex architectures. nih.gov

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.orguwindsor.ca A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org This reaction is highly effective for constructing complex molecules with sensitive functional groups. uwindsor.ca

The general mechanism for these palladium-catalyzed couplings involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organometallic coupling partner (alkyne, boronic acid, or stannane), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Modifying the Iodo Group

| Coupling Reaction | Coupling Partner | Key Reagents | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Biaryl/Aryl-Alkyl |

| Stille | Organotin Reagent | Pd catalyst | Biaryl/Aryl-Vinyl |

Modification of the Fluoro Group (e.g., to introduce other functionalities or radioisotopes for research applications, excluding PET for clinical use)

The modification of the fluoro group on the aromatic ring is generally more challenging than that of the iodo group due to the high strength of the carbon-fluorine bond. However, under specific conditions, the fluorine atom can be replaced via nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to activate the ring towards nucleophilic attack. nih.govnih.gov In the case of this compound, the electronic nature of the substituents does not strongly favor classical SNAr. However, modern methodologies, such as those employing organic photoredox catalysis, have enabled the functionalization of unactivated fluoroarenes under milder conditions. nih.gov These methods can facilitate the substitution of the fluorine atom with various nucleophiles, including azoles, amines, and carboxylic acids. nih.gov The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles demonstrates that a fluorine atom can be displaced to introduce new functionalities. beilstein-journals.org

Introduction of Radioisotopes:

The fluoro group can be a target for the introduction of radioisotopes for research purposes. For example, the synthesis of 4-[¹⁸F]fluoroiodobenzene from a diaryliodonium salt precursor is a known method for radiofluorination. researchgate.net A similar strategy could potentially be adapted to introduce a radioactive fluorine isotope into the 1,5-diethoxy-4-iodobenzene scaffold, creating a radiolabeled version for use in research applications such as autoradiography or in vitro binding assays.

Derivatization of the Ethoxy Groups (e.g., oxidation to carbonyls, cleavage to hydroxyls followed by further functionalization)

The ethoxy groups in this compound are generally stable, but they can be chemically modified to introduce further diversity into the molecular structure.

Oxidation:

Direct oxidation of the ethoxy groups to carbonyl functionalities is challenging. However, it is conceivable that the ethyl groups could be cleaved to form hydroxyl groups, which could then be oxidized. The oxidation of alkyl side-chains on a benzene ring to carboxylic acids is a known transformation, often requiring strong oxidizing agents like hot acidic potassium permanganate. libretexts.org However, this method typically requires a benzylic hydrogen, which is present in the ethoxy group. More selective oxidation of benzylic alcohols to ketones or aldehydes can be achieved using milder reagents like manganese dioxide. youtube.com Therefore, a potential strategy would involve the cleavage of the ether linkage followed by oxidation of the resulting hydroxyl groups.

Cleavage to Hydroxyls:

The ether cleavage of the ethoxy groups to the corresponding hydroxyl groups would yield a dihydroxylated benzene derivative. This transformation can typically be achieved using strong acids like HBr or BBr₃. The resulting diol would be a versatile intermediate for further functionalization, such as esterification, etherification, or conversion to other functional groups.

Post-Synthetic Modification for Analytical or Spectroscopic Probes in Research Contexts

Derivatives of this compound have the potential to be developed into analytical or spectroscopic probes for research. By introducing fluorophores or other reporter groups through the functionalization strategies described above, molecules with specific properties can be designed.

For instance, following a Suzuki-Miyaura coupling to introduce a suitable aromatic system, the resulting compound could exhibit fluorescent properties. The modification of nucleosides via cross-coupling reactions to produce fluorescent probes is a well-established approach. nih.gov Similarly, by coupling a fluorescent moiety to the this compound scaffold, a novel fluorescent probe could be synthesized. The specific substitution pattern on the benzene ring could influence the photophysical properties of the resulting probe, such as its emission wavelength and quantum yield.

Multi-functional Scaffolds and Polymerization Precursors (e.g., for macrocyclic systems like pillararenes)

The structure of this compound makes it an interesting candidate as a monomer or building block for the synthesis of multi-functional scaffolds and polymers, including macrocyclic systems like pillararenes.

Pillararenes are a class of macrocyclic host molecules typically synthesized from 1,4-dialkoxybenzene derivatives. researchgate.net The synthesis often involves the condensation of a 1,4-dialkoxybenzene with a formaldehyde (B43269) equivalent in the presence of a Lewis or Brønsted acid catalyst. researchgate.net While this compound is not a direct precursor in the conventional synthesis of pillararenes, it could be modified to become one. For example, after replacing the iodo and fluoro groups with appropriate functionalities, the resulting derivative could be used in a cyclooligomerization reaction to form a functionalized pillararene. The presence of the ethoxy groups at the 1 and 5 positions provides the necessary substitution pattern for the formation of such macrocyclic structures. These functionalized pillararenes could exhibit unique host-guest properties and find applications in supramolecular chemistry and materials science.

Theoretical and Computational Investigations

Electronic Structure and Molecular Orbital Analysis

The arrangement of substituents—two electron-donating ethoxy groups, an electronegative fluorine atom, and a polarizable iodine atom—on the benzene (B151609) ring creates a unique electronic environment for 1,5-diethoxy-2-fluoro-4-iodobenzene.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the two ethoxy groups, being strong electron-donating groups, are expected to significantly raise the energy of the HOMO. This makes the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine atom will lower the energy of both the HOMO and LUMO, though its effect is generally more pronounced on the LUMO. The iodine atom can participate in various interactions due to its size and polarizability.

Computational models, such as those using Density Functional Theory (DFT), can predict the energies of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites of reaction. The HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ethoxy groups, while the LUMO may have significant contributions from the carbon atoms attached to the electron-withdrawing fluorine and iodine substituents.

Table 1: Predicted Frontier Orbital Properties (Note: The following values are illustrative, based on typical DFT calculations for similarly substituted aromatic compounds.)

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -5.85 | Relatively high, indicating susceptibility to oxidation/electrophilic attack. |

| LUMO Energy | -0.95 | Relatively low, indicating susceptibility to reduction/nucleophilic attack. |

| HOMO-LUMO Gap | 4.90 | Moderate gap, suggesting reasonable kinetic stability but capable of reactivity. |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

In this compound, the areas around the oxygen atoms of the ethoxy groups are expected to be electron-rich (red), making them potential hydrogen bond acceptors. A key feature of iodinated aromatic compounds is the phenomenon of halogen bonding. Due to the anisotropic distribution of electron density around the iodine atom, a region of positive electrostatic potential, known as a σ-hole, forms along the extension of the C-I bond. researchgate.net This positive region allows the iodine atom to act as a Lewis acid and interact with electron donors (Lewis bases), an interaction known as halogen bonding. researchgate.net

The presence of electron-withdrawing groups on the benzene ring enhances the positive character of the σ-hole, making the halogen bond stronger. While the ethoxy groups are electron-donating, the fluorine atom's electron-withdrawing nature would contribute to a more positive σ-hole on the iodine atom compared to an unsubstituted iodobenzene. Computational calculations can quantify the maximum positive potential (VS,max) on the σ-hole, providing a measure of the potential strength of halogen bonding. researchgate.net

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for identifying and characterizing the molecule.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a standard method for predicting 1H, 13C, and 19F NMR chemical shifts. spectrabase.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that often show good correlation with experimental values. For this compound, predictions would account for the combined electronic effects of all substituents on the chemical environment of each proton and carbon atom in the aromatic ring and the ethoxy groups.

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of a molecule is determined by its molecular vibrations. Theoretical frequency calculations can predict the positions and intensities of the vibrational bands. researchgate.net For this molecule, characteristic vibrational modes would include C-H stretching of the aromatic ring and alkyl chains, C-O stretching of the ether groups, C-F stretching, and C-I stretching, as well as various ring deformation modes. The positions of C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the benzene ring. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative ranges for the specified bond types.)

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (ethoxy) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (ether) | 1200 - 1280 |

| C-F Stretch | 1100 - 1200 |

| C-I Stretch | 500 - 600 |

Reaction Mechanism Studies (e.g., oxidative addition pathways, transition state analysis)

Aryl iodides are important substrates in cross-coupling reactions, which often proceed via an oxidative addition mechanism involving a transition metal catalyst. Theoretical studies can elucidate the intricate steps of such reaction pathways. For this compound, a key reaction would be its oxidative addition to a low-valent metal center, such as Pd(0) or Pt(0). nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. researchgate.net For a compound like this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or retention time in chromatography.

These models rely on molecular descriptors calculated from the compound's structure. Relevant descriptors for this molecule would include electronic parameters (like HOMO/LUMO energies, dipole moment), topological indices (describing molecular size and branching), and constitutional descriptors (e.g., molecular weight, atom counts). researchgate.net For example, a QSPR model might establish a linear relationship between the energy of the LUMO and a specific property, reflecting the importance of electronic effects. researchgate.net

Conformational Analysis and Intermolecular Interactions

The presence of two ethoxy groups introduces conformational flexibility to the this compound molecule. The orientation of these groups relative to the benzene ring can be investigated through conformational analysis. Computational methods can calculate the relative energies of different conformers (rotational isomers) to identify the most stable, lowest-energy geometry.

The introduction of a fluorine atom can influence the preferred conformation due to steric and electronic effects. Furthermore, these studies can shed light on potential intermolecular interactions in the solid state. Besides the halogen bonding mentioned earlier, the molecule can participate in other non-covalent interactions, such as C-H···π interactions and dipole-dipole interactions, which govern its crystal packing and physical properties.

Solvation Effects and Environmental Influence on Reactivity

The reactivity of this compound is profoundly influenced by its immediate chemical environment, particularly the solvent in which a reaction is conducted. Solvation effects can alter reaction rates, and in some cases, even the reaction pathway and the nature of the products formed. This is due to the differential stabilization of the ground state of the reactants, the transition state, and any intermediates by the solvent molecules. The electronic and structural characteristics of this compound—namely the polarizable iodine atom, the electronegative fluorine atom, and the electron-donating ethoxy groups—dictate its interactions with various solvent types.

Theoretical and computational models are crucial in predicting and rationalizing these effects. Solvation models, ranging from implicit continuum models to explicit molecular mechanics or quantum mechanics/molecular mechanics (QM/MM) simulations, can provide insight into the energetics of the solvated species. These models help to elucidate how solvent properties such as polarity, proticity (the ability to donate a hydrogen bond), and polarizability interact with the substrate to influence its chemical behavior.

Influence of Solvent Polarity on Reaction Rates

The polarity of the solvent can have a significant impact on reactions where there is a change in the charge distribution or dipole moment between the reactants and the transition state. For this compound, reactions often involve the carbon-iodine bond, which is the most likely site for transformations such as nucleophilic aromatic substitution or the formation of organometallic reagents.

In the context of nucleophilic aromatic substitution (SNAr), a reaction that could potentially occur at the iodinated carbon, the solvent's role is critical. These reactions proceed through a charged, resonance-stabilized intermediate known as the Meisenheimer complex. Polar solvents, particularly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are effective at stabilizing this charged intermediate, thereby lowering the activation energy and accelerating the reaction rate. libretexts.org Conversely, nonpolar solvents would be expected to slow down such reactions significantly.

For organometallic reactions, such as the formation of a Grignard or organolithium reagent, the solvent's ability to coordinate with the metal center is paramount. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed. acs.org Their Lewis basicity allows them to solvate the organometallic species, preventing aggregation and increasing the reactivity of the carbanionic carbon. The choice between diethyl ether and THF can sometimes alter the course of a reaction due to differences in their coordinating ability. acs.org

Role of Protic vs. Aprotic Solvents

The distinction between protic and aprotic solvents is also a key factor. Protic solvents, such as water and alcohols, possess acidic hydrogens and are capable of hydrogen bonding. libretexts.org While polar protic solvents can be effective at stabilizing ionic species, they can also solvate and deactivate certain nucleophiles through hydrogen bonding, potentially slowing down nucleophilic substitution reactions. libretexts.org For instance, if a reaction involving this compound utilizes an anionic nucleophile, a protic solvent might encase the nucleophile in a solvent shell, hindering its approach to the aromatic ring.

In contrast, polar aprotic solvents (e.g., acetonitrile (B52724), acetone) lack acidic protons. They are proficient at solvating cations but are less effective at solvating anions. mcmaster.ca This leaves the anion more "naked" and reactive, often leading to significant rate enhancements in reactions like nucleophilic substitutions.

Illustrative Research Findings

While specific kinetic data for this compound is not extensively published, findings from related systems provide a clear indication of the expected solvent effects. For example, studies on other aryl iodides in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, consistently show a strong dependence on the solvent system. The choice of solvent can influence catalyst solubility, stability, and the rate of key steps like oxidative addition and reductive elimination.

Similarly, research on the fluorination of aromatic ketones has demonstrated that the solvent can direct the reaction's regioselectivity. In one case, using methanol (B129727) as a solvent led to fluorination on an alkyl side chain, whereas switching to acetonitrile favored fluorination on the aromatic ring. acs.org This highlights the potential for the solvent to mediate the reactivity of different sites within a molecule like this compound, which has multiple potential reaction centers.

The following table provides a hypothetical representation of how the relative rate of a generic nucleophilic substitution reaction on this compound might be affected by different solvents, based on established chemical principles.

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |

| n-Hexane | Nonpolar | 1.9 | Very Low | Poor stabilization of the charged intermediate. |

| Toluene | Nonpolar | 2.4 | Low | Minimal stabilization of polar transition states. |

| Diethyl Ether | Polar Aprotic | 4.3 | Moderate | Can solvate organometallic intermediates but has low polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate-High | Good at solvating cations in organometallic reactions. acs.org |

| Acetonitrile | Polar Aprotic | 37.5 | High | Stabilizes charged intermediates; leaves nucleophiles highly reactive. mcmaster.ca |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High | High polarity effectively stabilizes the Meisenheimer complex. |

| Methanol | Polar Protic | 32.7 | Moderate | Can stabilize charged intermediates but may deactivate the nucleophile via H-bonding. libretexts.org |

| Water | Polar Protic | 80.1 | Moderate | High polarity is beneficial, but H-bonding with the nucleophile can be detrimental. libretexts.org |

Note: The relative rates are illustrative and intended to demonstrate the principles of solvation effects. Actual experimental values would be required for a precise quantitative comparison.

Advanced Spectroscopic Characterization and Structural Elucidation Beyond Basic Identification

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR techniques like COSY, HSQC, HMBC for detailed structural assignment and conformational studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1,5-Diethoxy-2-fluoro-4-iodobenzene, a combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton, carbon, and fluorine signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two ethoxy groups. The ethoxy groups would each present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, assuming free rotation. The two aromatic protons would appear as doublets or doublets of doublets, with their chemical shifts and coupling constants influenced by the adjacent fluoro and iodo substituents. The fluorine atom will introduce additional splitting (H-F coupling).

¹³C NMR: The ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule, unless there is an accidental overlap of signals. The signals for the carbons bonded to fluorine will appear as doublets due to C-F coupling. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents (two electron-donating -OEt groups, and the electron-withdrawing -F and -I atoms).

¹⁹F NMR: The fluorine-19 NMR spectrum provides direct information about the chemical environment of the fluorine atom. azom.com For this compound, a single resonance is expected, which would be split into a multiplet by coupling to the vicinal aromatic protons. azom.com The chemical shift of fluorine on an aromatic ring typically appears in the range of -100 to -200 ppm. azom.com

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a clear correlation between the methylene and methyl protons of each ethoxy group. It would also confirm the adjacency of the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It is essential for assigning the protonated carbons in the molecule by linking the previously discussed ¹H signals to their corresponding ¹³C signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). youtube.com HMBC is critical for assigning the quaternary (non-protonated) carbons. For instance, correlations would be expected from the aromatic protons to the carbons bearing the iodo, fluoro, and ethoxy substituents. epfl.ch Protons of the ethoxy groups would also show correlations to the aromatic carbon they are attached to. epfl.ch

| Predicted NMR Data for this compound | | :--- | :--- | | Technique | Expected Observations | | ¹H NMR | Two aromatic proton signals (doublets or doublet of doublets). Two sets of ethoxy signals (quartet and triplet). H-F coupling observed on aromatic signals. | | ¹³C NMR | 10 distinct carbon signals. C-F coupling observed for the carbon attached to fluorine and potentially adjacent carbons. Quaternary carbons identified by lack of signal in DEPT-135. | | ¹⁹F NMR | One signal, split by coupling to adjacent aromatic protons. azom.com | | COSY | Correlation between -OCH₂- and -CH₃ protons. Correlation between adjacent aromatic protons. sdsu.edu | | HSQC | Correlation of each aromatic proton to its attached carbon. Correlation of ethoxy protons to their respective carbons. emerypharma.com | | HMBC | Correlations from aromatic protons to quaternary carbons. Correlations from ethoxy protons to the ether-linked aromatic carbon. youtube.com |

Mass Spectrometry Techniques (e.g., HRMS for exact mass determination, fragmentation pattern analysis for structural insights)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₂FIO₂), the calculated exact mass can be compared to the experimental value to confirm the molecular formula. rsc.org

Fragmentation Analysis: In the mass spectrometer, the molecular ion can undergo fragmentation, providing valuable structural information. Expected fragmentation pathways for this compound would include:

Loss of an ethyl radical (•C₂H₅) from an ethoxy group.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement.

Cleavage of the C-I bond to lose an iodine radical (•I).

Loss of a fluorine radical (•F) or HF.

Cleavage of the ether bond, leading to the loss of an ethoxy radical (•OC₂H₅).

Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data from NMR spectroscopy.

X-ray Crystallography (for solid-state structural confirmation, bond lengths, angles, intermolecular interactions)

X-ray crystallography provides the most definitive structural information for a compound in the solid state, assuming a suitable single crystal can be grown. This technique would confirm the connectivity established by NMR and MS, and provide precise measurements of bond lengths, bond angles, and torsion angles.

For this compound, a crystal structure would precisely define the planarity of the benzene (B151609) ring and the orientation of the four substituents relative to the ring and to each other. Furthermore, it would reveal the details of the crystal packing, including any significant intermolecular interactions such as C-H···O or C-H···F hydrogen bonds and potential halogen bonding involving the iodine atom, which can influence the physical properties of the solid. nih.gov

Vibrational Spectroscopy (IR, Raman, VCD for functional group identification and conformational insights)

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectra provide a fingerprint of the molecule. Key expected vibrational bands for this compound would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy groups are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O stretching: The asymmetric and symmetric C-O-C stretches of the diaryl ether are strong bands, typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-F stretching: A strong band for the C-F stretch is expected in the 1100-1300 cm⁻¹ region.

C-I stretching: The C-I stretching vibration would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

The combination of IR and Raman spectroscopy provides complementary information due to different selection rules. esisresearch.org

| Predicted Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | | Aromatic C-H stretch | 3050-3150 | Medium-Weak | | Aliphatic C-H stretch | 2850-2980 | Strong | | Aromatic C=C stretch | 1450-1600 | Medium-Strong | | Asymmetric C-O-C stretch | 1200-1275 | Strong (IR) | | C-F stretch | 1100-1300 | Strong (IR) | | Symmetric C-O-C stretch | 1020-1075 | Medium (IR) | | C-I stretch | 500-600 | Medium-Strong |

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. As this compound is an achiral molecule, it would not exhibit a VCD spectrum unless placed in a chiral environment or if rotation of the ethoxy groups was restricted in a way that created a stable chiral conformation.

Electronic Spectroscopy (UV-Vis for electronic transitions, ESR for radical intermediates)

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring in this compound contains a chromophore that will absorb UV light, corresponding to π → π* transitions. The presence of the two electron-donating ethoxy groups and the halogen substituents (auxochromes) will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR, Electron Paramagnetic Resonance) spectroscopy is a technique used to detect species with unpaired electrons, such as radicals. The ground-state this compound molecule is diamagnetic (has no unpaired electrons) and is therefore ESR-silent. An ESR spectrum could only be obtained if the molecule were converted into a radical ion, for example, through chemical or electrochemical oxidation or reduction.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthon in Complex Molecule Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring of 1,5-diethoxy-2-fluoro-4-iodobenzene makes it a powerful building block for the synthesis of a wide array of organic molecules.

Precursor to Biaryls and Polyaromatic Systems

The carbon-iodine bond in this compound is a key feature that allows for its participation in various cross-coupling reactions to form biaryl and polyaromatic systems. These motifs are central to many pharmaceuticals, agrochemicals, and functional materials. While direct examples using this specific molecule are not extensively documented in publicly available literature, its structure is analogous to other iodinated aromatics that readily undergo reactions like the Suzuki, Stille, and Sonogashira couplings.

For instance, the iodine atom can be readily displaced by a boronic acid derivative in a palladium-catalyzed Suzuki coupling, leading to the formation of a new carbon-carbon bond and the construction of a biaryl system. The presence of the electron-donating ethoxy groups can influence the reactivity of the C-I bond, potentially facilitating the coupling reaction under milder conditions.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. This compound can serve as a scaffold for the synthesis of various heterocyclic systems. The iodine and fluorine atoms provide orthogonal handles for sequential reactions.

For example, the iodine can be used in a Buchwald-Hartwig amination to introduce a nitrogen-containing substituent, a key step in the formation of many nitrogen-based heterocycles. Subsequent intramolecular reactions, potentially involving the fluorine atom or the ethoxy groups, could then be employed to construct the heterocyclic ring.

Introduction of Fluoro and Iodo Substituents into Target Architectures

The fluorine and iodine atoms on the benzene ring are not just handles for further reactions; they can also be integral parts of the final target molecule's structure. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity in drug candidates.

Similarly, the iodine atom can be retained in the final product to impart specific properties. For example, the presence of a heavy atom like iodine can be exploited in materials designed for applications in optoelectronics or as X-ray contrast agents.

Utility in Catalyst Development and Ligand Design

While direct use of this compound as a catalyst or ligand is not prominently reported, its derivatives hold potential in this area. The aromatic ring can be functionalized to create multidentate ligands that can coordinate with metal centers to form catalysts. The electronic properties of the ring, modulated by the ethoxy and fluoro substituents, could fine-tune the catalytic activity of the resulting metal complex.

Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The iodine atom in this compound is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, and it has become a powerful tool for the rational design of crystal structures and supramolecular assemblies.

The electron-withdrawing nature of the fluorine atom and the aromatic ring can enhance the halogen bonding capability of the iodine atom. This makes this compound and its derivatives attractive components for building host-guest systems, self-assembled monolayers, and other complex supramolecular architectures.

Precursor for Advanced Materials

The unique substitution pattern of this compound makes it a promising precursor for the development of advanced materials with tailored properties.

The molecule can potentially serve as a monomer for the synthesis of functional polymers. Polymerization could proceed through reactions involving the iodine atom, leading to polymers with fluorine and ethoxy groups regularly incorporated into their structure. These functional groups could impart desirable properties such as thermal stability, specific optical properties, or altered solubility.

Furthermore, the rigid, substituted benzene core of this compound is a structural motif found in some liquid crystals. While not a liquid crystal itself, it can be a key building block for the synthesis of more complex molecules that exhibit liquid crystalline phases. The fluorine and ethoxy substituents can influence the mesophase behavior and the dielectric anisotropy of the final material, which are critical parameters for applications in display technologies.

Information on "this compound" is Not Available

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound This compound . This includes a lack of data regarding its applications in advanced organic synthesis, materials science research, and strategies for its late-stage functionalization and diversification.

The search for this particular molecule did not yield any dedicated research articles, patents, or entries in chemical supplier databases that would provide the necessary details to construct the requested scientific article. While information on related compounds, such as other fluoro- and iodo-substituted benzene derivatives, is available, the unique substitution pattern of this compound appears to be uncharacterized in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the provided outline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.